6-bromo-N-(2,4-dimethoxyphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide
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Description
6-bromo-N-(2,4-dimethoxyphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide is a useful research compound. Its molecular formula is C19H16BrNO6 and its molecular weight is 434.242. The purity is usually 95%.
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Scientific Research Applications
Crystal Structure and Molecular Interactions
4-Oxo-N-phenyl-4H-chromene-2-carboxamide and its Derivatives
Studies on 4-oxo-N-phenyl-4H-chromene-2-carboxamide and 7-methoxy-4-oxo-N-p-tolyl-4H-chromene-2-carboxamide, closely related compounds, reveal intricate molecular conformations and polymorphic structures, indicating a significant potential for diverse molecular interactions and structural complexities. These features could be relevant for the design of compounds with specific molecular characteristics (Reis et al., 2013).
Molecular Fluorescence and Solid State Properties
Benzo[c]coumarin Carboxylic Acids
Certain benzo[c]coumarin carboxylic acids exhibit remarkable fluorescence properties in both ethanol solutions and solid states, attributed to their extended conjugated systems and hydrogen-bonding interactions. This property is crucial in applications requiring fluorescence-based detection or signaling (Shi et al., 2017).
Molecular Assembly and Crystal Structures
Pi-Stacked Dimers and C-H...pi(Arene) Hydrogen Bonds
The structural analysis of compounds like 6-methoxy-3,3-dimethyl-3H-benzo[f]chromene showcases the formation of pi-stacked dimers and unique C-H...pi(arene) hydrogen bonds. These interactions are pivotal in understanding molecular assembly and designing compounds with desired solid-state properties (da Silva et al., 2007).
Synthesis and Chemical Reactions
Reformatsky Reaction with 2-Oxo-2H-benzo[f]chromene-3-carboxylic Acid Esters
The successful application of the Reformatsky reaction to synthesize derivatives of 4-(1-methyl-1-methoxycarbonylethyl)-2-oxo-3,4-dihydro-2H-benzo[f]chromene-3-carboxylic acid showcases the compound's reactivity and potential as a building block for complex molecules (Shchepin et al., 2003).
Biological Applications and Pharmacological Potential
Novel Oxadiazole Derivatives Containing 2H-chromen-2-one Moiety
The synthesis of novel oxadiazole derivatives containing a 2H-chromen-2-one moiety, with potential antibacterial and antifungal activities, emphasizes the compound's significance in medicinal chemistry and its potential as a scaffold for developing therapeutic agents (Mahesh et al., 2022).
Properties
IUPAC Name |
6-bromo-N-(2,4-dimethoxyphenyl)-8-methoxy-2-oxochromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrNO6/c1-24-12-4-5-14(15(9-12)25-2)21-18(22)13-7-10-6-11(20)8-16(26-3)17(10)27-19(13)23/h4-9H,1-3H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUONDLGPUSANBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C2=CC3=CC(=CC(=C3OC2=O)OC)Br)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrNO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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